2-Formylpyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c7-3-5-1-2-8-6(4-10)9-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOQWTJWOKSMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formylpyrimidine 4 Carbonitrile and Analogous Pyrimidine Systems
Direct Construction of the Pyrimidine (B1678525) Ring Incorporating Formyl and Carbonitrile Moieties
The direct assembly of the pyrimidine ring is a highly effective approach for synthesizing 2-formylpyrimidine-4-carbonitrile and its analogs. This is often achieved through condensation reactions that bring together multiple starting materials in a single pot.
Multicomponent Condensation Reactions for Pyrimidine Ring Formation
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. researchgate.net This approach is particularly well-suited for the synthesis of highly substituted pyrimidines.
A common and versatile method for constructing the pyrimidine core involves the condensation of malononitrile (B47326), an appropriate aldehyde, and a nitrogen-containing compound such as urea (B33335) or thiourea (B124793). researchgate.netias.ac.in This reaction typically proceeds in the presence of a catalyst and can be performed under various conditions, including solvent-free and microwave-assisted protocols. researchgate.netrsc.org For instance, the three-component reaction of malononitrile, various aldehydes, and thiourea or urea in the presence of nanosized magnesium oxide (MgO) as a heterogeneous base catalyst has been shown to efficiently produce pyrimidine derivatives in high yields and with short reaction times. researchgate.net This method offers advantages such as straightforward product isolation and improved convenience compared to other techniques. researchgate.net
Similarly, ammonium (B1175870) chloride has been effectively used as a catalyst for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives from substituted benzaldehydes, malononitrile, and urea or thiourea under solvent-free conditions. ias.ac.in The use of readily available and inexpensive catalysts makes these methods attractive for large-scale synthesis.
The general reaction scheme can be depicted as follows:
Scheme 1: General synthesis of pyrimidine-5-carbonitrile derivatives via a three-component condensation reaction.
The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring by varying the aldehyde component.
Enaminonitriles are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. nih.gov They can serve as key building blocks that react with formyl-containing synthons to construct the desired pyrimidine framework. For example, enaminonitrile 2 has been utilized as a key intermediate for the synthesis of a variety of polyfunctionally substituted heterocycles, including pyrimidines, through its reactions with different N-nucleophiles. nih.gov
A patent describes a synthetic method for 2-methyl-4-amino-5-formamide methylpyrimidine, an important intermediate, which can be synthesized via routes starting from either malononitrile or acrylonitrile (B1666552). google.com The acrylonitrile route is often preferred in industrial settings due to the lower cost and easier availability of the starting material. google.com This process involves the reaction of N-(2-cyanovinyl)-formamide with acetamidine. google.com
The cyclocondensation of amidines with activated methylene (B1212753) compounds is a fundamental strategy for pyrimidine synthesis. Amidines can react with derivatives of malonic acid to form the pyrimidine ring. While direct examples for this compound are not explicitly detailed in the provided results, analogous syntheses of pyrimidine-5-carbonitrile derivatives have been reported. For instance, the one-pot reaction of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686) and thiourea can yield 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile. researchgate.net
Furthermore, N-amidinyliminium ions, generated from α-(phenylthio)amidine precursors, undergo cyclocondensation with β-dicarbonyl compounds to afford Biginelli-type adducts, showcasing the utility of amidine-based cyclizations in forming pyrimidine-like structures. nih.gov
Catalyst-Mediated Synthetic Approaches to this compound Frameworks
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of pyrimidine frameworks is no exception, with various catalytic systems being developed to improve reaction rates, yields, and environmental friendliness.
Deep eutectic solvents (DESs) have emerged as green and efficient reaction media and catalysts for a variety of organic transformations. nih.govmdpi.com These solvents are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor. mdpi.com
In the context of pyrimidine synthesis, a novel deep eutectic solvent composed of glyoxylic acid and L-proline has been shown to be an effective solvent and catalyst for the multicomponent synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net This one-pot, three-component reaction involves barbituric acid or thiobarbituric acid, aryl aldehydes, and malononitrile. researchgate.netresearchgate.net The DES can be recycled and reused multiple times without a significant drop in product yield, highlighting the sustainability of this approach. researchgate.netresearchgate.net While this example leads to a fused pyrimidine system, the underlying principle of using DES to promote the condensation of an aldehyde, a dicarbonyl compound, and a nitrile source is relevant to the synthesis of functionalized pyrimidines. The use of DESs often leads to cleaner reactions, higher yields, and simpler work-up procedures. researchgate.net
Below is a table summarizing the use of a glyoxylic acid:L-proline DES in the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are analogous to the target compound in terms of the multicomponent strategy.
| Entry | Aldehyde | Product | Yield (%) | Time (min) |
| 1 | 4-Cl-C6H4CHO | 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile | 96 | 30 |
| 2 | 4-Me-C6H4CHO | 7-amino-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile | 92 | 40 |
| 3 | 4-NO2-C6H4CHO | 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile | 95 | 35 |
| 4 | C6H5CHO | 7-amino-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile | 90 | 45 |
Table 1: Synthesis of pyrano[2,3-d]pyrimidine derivatives using a deep eutectic solvent.
Heterogeneous Catalysis in Pyrimidine Ring Construction
The construction of the pyrimidine ring itself can be efficiently achieved using heterogeneous catalysts, which offer advantages in terms of reusability and simplified product purification. While direct synthesis of this compound via a one-pot heterogeneous catalytic ring closure is not extensively documented, the principles of using solid catalysts for pyrimidine synthesis are well-established. For instance, various solid acid and base catalysts have been employed in the Biginelli reaction and related multicomponent reactions to produce highly substituted dihydropyrimidines and pyrimidines. ichem.md
Heterogeneous catalysts, such as metal oxides, supported metals, and functionalized polymers, can facilitate the condensation reactions that form the pyrimidine core. nih.gov For example, a catalyst system could be envisioned where a solid support facilitates the initial condensation of reactants, followed by subsequent oxidation or other transformations to yield the aromatic pyrimidine ring with the desired formyl and carbonitrile functionalities. The choice of catalyst and reaction conditions is crucial for directing the regioselectivity and achieving high yields.
Table 1: Examples of Heterogeneous Catalysts in Pyrimidine Synthesis
| Catalyst Type | Example | Application | Reference |
| Solid Acid | HPA-Clay | Biginelli reaction for dihydropyrimidinones | ichem.md |
| Supported Metal | Platinum on Carbon | Back-conversion for molecular solar thermal energy | nih.gov |
| Metal-Organic Framework | Not specified | General pyrimidine synthesis |
This table is illustrative and not exhaustive of all heterogeneous catalysts used in pyrimidine synthesis.
Lewis Acid and Brønsted Acid Catalysis for Formylpyrimidine-Carbonitrile Derivatives
Both Lewis and Brønsted acids are instrumental in catalyzing the formation of pyrimidine derivatives. Lewis acids, such as zinc chloride or ferric chloride, can activate reactants in Michael additions, a key step in some pyrimidine syntheses starting from materials like acrylonitrile. google.com For instance, the synthesis of a formylpyrimidine intermediate has been reported using a Lewis acid catalyst in the initial addition step. google.com
Brønsted acids are also pivotal, particularly in reactions involving the activation of carbonyl groups and imines. nih.govrsc.org In the context of synthesizing pyrimidine-5-carbonitrile derivatives, a Brønsted solid acid catalyst derived from bone char modified with chlorosulfonic acid has been shown to be highly effective. researchgate.netnih.gov This catalyst facilitates a one-pot, three-component reaction between an aldehyde, malononitrile, and urea or thiourea. researchgate.netnih.gov While this specific example leads to a different isomer, the underlying principle of Brønsted acid catalysis is directly applicable to the synthesis of related formylpyrimidine-carbonitrile structures. The acidity of the catalyst plays a significant role in the reaction's efficiency. researchgate.net
Table 2: Comparison of Lewis and Brønsted Acid Catalysis in Pyrimidine Synthesis
| Catalyst Type | Example Catalyst | Role in Reaction | Potential Application for this compound |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of Michael acceptors (e.g., acrylonitrile) | Synthesis from acrylonitrile-based routes |
| Brønsted Acid | Bone char-nPrN-SO₃H | Activation of carbonyls and imines in multicomponent reactions | One-pot synthesis from appropriate aldehydes, nitriles, and amidines |
Functional Group Interconversions on Pre-formed Pyrimidine Rings to Afford this compound
An alternative and often more direct strategy involves the introduction or modification of functional groups on a pre-existing pyrimidine ring.
Introduction of the Formyl Group via Vilsmeier-Haack Formylation on Carbonitrile-Substituted Pyrimidines
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgthieme-connect.dewikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgmdpi.com For the synthesis of this compound, this would involve the formylation of a 4-cyanopyrimidine precursor. The success of this reaction depends on the electronic nature of the pyrimidine ring; the presence of the electron-withdrawing carbonitrile group can influence the reactivity and regioselectivity of the formylation. Studies on the formylation of substituted pyrimidines have shown that the reaction conditions, particularly the solvent, can significantly impact the outcome and yield. mdpi.commtroyal.ca
Nitrile Group Installation on Formyl-Substituted Pyrimidines
Conversely, the nitrile group can be introduced onto a pyrimidine ring that already bears a formyl group. Various methods exist for the installation of a nitrile group onto aromatic systems. One common approach involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and subsequently treated with a cyanide salt, typically copper(I) cyanide. This would require a 2-formyl-4-aminopyrimidine as the starting material. Another strategy involves the cyanation of a halogenated pyrimidine, a method discussed in the following section. Direct cyanation methods are also being developed, which could potentially be applied to a 2-formylpyrimidine substrate. researchgate.net
Modifications of Halogenated Pyrimidines with Formyl and Nitrile Precursors
Halogenated pyrimidines are versatile intermediates in the synthesis of functionalized pyrimidines due to their susceptibility to nucleophilic substitution and cross-coupling reactions. A 2,4-dihalopyrimidine could serve as a starting point, where one halogen is selectively replaced by a formyl group (or a precursor that can be converted to a formyl group) and the other by a nitrile group.
The introduction of the formyl group can be achieved through various methods, including reaction with a formylating agent or through a multi-step sequence involving, for example, a Grignard reagent followed by reaction with a formylating equivalent. The nitrile group can be introduced via nucleophilic aromatic substitution using a cyanide salt. The regioselectivity of these substitutions is a critical consideration and is influenced by the nature of the halogens and the reaction conditions.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com Key strategies include the use of safer solvents, catalytic methods, multicomponent reactions, and energy-efficient techniques. rasayanjournal.co.in
In the context of this compound synthesis, several green approaches can be envisioned. The use of heterogeneous and recyclable catalysts, as discussed in section 2.1.2.2, is a prime example. ichem.mdnih.gov These catalysts reduce waste and simplify purification processes. nih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, are inherently more atom-economical and reduce solvent usage and waste generation. nih.govresearchgate.net The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) are also key tenets of green chemistry that can be applied to the synthesis of pyrimidine derivatives. nih.gov
Table 3: Application of Green Chemistry Principles to Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example | Reference |
| Catalysis | Use of recyclable heterogeneous catalysts | HPA-Clay in Biginelli reaction | ichem.md |
| Atom Economy | One-pot multicomponent reactions | Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | nih.gov |
| Safer Solvents | Use of water or ethanol as a solvent | Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in water–EtOH | nih.gov |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | General synthesis of pyrimidine derivatives | rasayanjournal.co.in |
Chemical Reactivity and Transformational Chemistry of 2 Formylpyrimidine 4 Carbonitrile
Reactions Involving the Formyl Group (–CHO)
The aldehyde functionality in 2-Formylpyrimidine-4-carbonitrile is a primary site for various chemical reactions, including nucleophilic additions and redox transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govniscpr.res.in These reactions are typically catalyzed by a small amount of acid or base and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. niscpr.res.in The formation of Schiff bases from pyrimidine (B1678525) aldehydes is a well-established method for synthesizing new derivatives with potential biological activities. nih.gov The general mechanism involves the formation of a carbinolamine intermediate, which then loses a molecule of water to form the C=N double bond of the imine. niscpr.res.in
For instance, 2-aminopyrimidine (B69317) can react with substituted benzaldehydes in the presence of a catalyst like glacial acetic acid or sodium hydroxide (B78521) to yield N-benzylidine-2-aminopyrimidine Schiff bases. niscpr.res.in
Table 1: Examples of Schiff Base Formation from Pyrimidine Aldehydes
| Aldehyde Reactant | Amine Reactant | Catalyst | Product |
| This compound | Primary Amine (R-NH2) | Acid or Base | 2-(R-iminomethyl)pyrimidine-4-carbonitrile |
| Substituted Benzaldehydes | 2-Aminopyrimidine | Glacial Acetic Acid / NaOH | N-benzylidine-2-aminopyrimidine |
This table is illustrative and specific reaction conditions may vary.
Similar to primary amines, hydrazines and other nitrogen-based nucleophiles readily react with the formyl group of this compound. These reactions are crucial for the synthesis of various heterocyclic systems. For example, the condensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrimido[4,5-d]pyridazines. researchgate.net The reaction proceeds through the initial formation of a hydrazone, which can then undergo intramolecular cyclization.
The versatility of these reactions allows for the synthesis of a diverse range of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry. nih.gov
The formyl group can participate in aldol-type reactions, where an enol or enolate reacts with the carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org In a typical base-catalyzed aldol (B89426) addition, an enolate adds to the aldehyde to form a β-hydroxy aldehyde. masterorganicchemistry.com Subsequent heating can lead to dehydration, resulting in an α,β-unsaturated aldehyde, a process known as aldol condensation. masterorganicchemistry.comyoutube.com
While direct self-condensation of this compound might be complex, crossed aldol reactions with other enolizable ketones or aldehydes are feasible. youtube.com These reactions provide a pathway to more complex pyrimidine derivatives with extended carbon skeletons. The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is a related transformation that can be utilized. libretexts.org
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functional group interconversion.
The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. This transformation converts the aldehyde into a carboxyl group, which can then participate in a range of other reactions, such as esterification or amidation.
Conversely, the reduction of the formyl group yields a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this purpose. researchgate.netresearchgate.net For example, the reduction of pyrimidine-5-carboxylates with LiAlH4 has been shown to yield the corresponding hydroxymethylpyrimidine, although the reaction can sometimes lead to the reduction of the pyrimidine ring itself, depending on the substituents and reaction conditions. researchgate.netresearchgate.net
Reactions Involving the Carbonitrile Group (–CN)
The carbonitrile (cyano) group is another reactive site in this compound. It can undergo various transformations, including hydrolysis, reduction, and reactions with nucleophiles. chemistrysteps.comebsco.com
Hydrolysis of the nitrile group, typically under acidic or basic conditions, converts it into a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comsavemyexams.com This process involves the initial formation of an amide intermediate. chemistrysteps.com
The nitrile group can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemistrysteps.comyoutube.com This provides a method to introduce an aminomethyl group onto the pyrimidine ring.
Furthermore, the cyano group can be susceptible to substitution reactions under certain conditions, such as photoinitiated reactions. For instance, irradiation of 4-cyanopyridine (B195900) with an alkene has been shown to result in the substitution of the cyano group. rsc.org
Nucleophilic Additions to the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is fundamental to a variety of synthetic transformations.
One of the most significant reactions involving the nitrile group is its conversion to a tetrazole ring. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.govnih.gov The formation of a 5-substituted-1H-tetrazole from a nitrile is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. nih.govwikipedia.org This transformation is often facilitated by the presence of an acid. wikipedia.org Electron-withdrawing groups on the nitrile-containing substrate can enhance the reaction rate. nih.gov
The general mechanism for the formation of tetrazoles from nitriles involves the 1,3-dipolar cycloaddition of an azide to the nitrile. nih.gov
Table 1: Examples of Nucleophilic Addition to Nitriles
| Reagent | Product Type | Conditions |
| Sodium Azide (NaN3) | Tetrazole | Acidic conditions |
| Grignard Reagents (RMgX) | Ketone (after hydrolysis) | Anhydrous ether or THF |
| Organolithium Reagents (RLi) | Ketone (after hydrolysis) | Anhydrous ether or THF |
| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |
This table presents a summary of common nucleophilic addition reactions at the nitrile group and is not specific to this compound.
Hydrolysis and Alcoholysis of the Nitrile Group
The nitrile functionality of this compound can undergo hydrolysis to yield a carboxylic acid. libretexts.orgopenstax.org This transformation can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
The conversion of nitriles to carboxylic acids is a valuable synthetic tool, particularly when an additional carbon atom is desired in the target molecule, as the nitrile can be introduced via nucleophilic substitution of a halide with a cyanide ion. lumenlearning.com
Alcoholysis, the reaction of a nitrile with an alcohol, can lead to the formation of esters, although this transformation is less common than hydrolysis.
Table 2: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
| Acidic | Dilute HCl or H2SO4, H2O | Amide | Carboxylic Acid |
| Basic | NaOH or KOH, H2O | Carboxylate Salt | Carboxylic Acid |
This table provides a general overview of nitrile hydrolysis and is not specific to this compound.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity.
Electrophilic Aromatic Substitution on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. uoanbar.edu.iqresearchgate.net Compared to benzene, the pyrimidine ring is significantly less reactive in EAS reactions. researchgate.net
Electrophilic substitution on the pyrimidine ring generally requires harsh reaction conditions and the presence of activating groups on the ring. uoanbar.edu.iq The C-5 position is the most likely site for electrophilic attack, as it is the least electron-deficient position in the ring. researchgate.net Common EAS reactions like nitration and halogenation occur only under vigorous conditions. uoanbar.edu.iq Friedel-Crafts alkylation and acylation reactions are generally not successful with pyrimidine itself. uoanbar.edu.iq
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Intermediates
In contrast to its low reactivity towards electrophiles, the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNA r), particularly when a good leaving group, such as a halogen, is present on the ring. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like the formyl and nitrile groups in the target molecule's derivatives, further activates the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
The synthesis of halogenated pyrimidine intermediates is a key step to enable SNA r reactions. For instance, 2,4-dichloropyrimidines can be functionalized through metalation followed by reaction with an electrophile. nih.gov The regioselectivity of nucleophilic substitution on dichloropyrimidines can be influenced by substituents on the ring; for example, an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com
Once a halogenated pyrimidine is obtained, the halogen can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.gov This is a widely used method for the synthesis of substituted pyrimidines. nih.govresearchgate.net The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring and other substituents. wikipedia.org
Cyclization Reactions Involving Adjacent Functionalities
The formyl and nitrile groups on the this compound scaffold can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules.
For example, a domino condensation reaction between 4,6-dichloropyrimidine-5-carbaldehyde (B460487) and 2-(2-hydroxyphenyl)acetonitriles can lead to the formation of benzofuran-fused pyrido[4,3-d]pyrimidines through a cascade of SNA r, cyclization, and condensation reactions. rsc.org
Furthermore, intramolecular electrophilic aromatic substitution reactions can be employed to construct fused ring systems. For instance, N-aryl-substituted 5-amido-1,3-dioxins can undergo Lewis acid-catalyzed retrocycloaddition to form 2-amidoacroleins, which then undergo intramolecular EAS to yield various heterocyclic systems. nih.govpsu.edu
The synthesis of fused pyrimidines is a significant area of research, with numerous methods developed to construct these important scaffolds. nih.govnih.govjchr.org
Construction of Fused Heterocyclic Systems
The reactivity of the formyl and cyano groups, coupled with the pyrimidine ring, enables the construction of various fused heterocyclic scaffolds. These reactions often proceed through cyclization pathways, leading to the formation of bicyclic and polycyclic systems with diverse biological and chemical properties.
Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Systems
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. The synthesis of these systems often involves the condensation of a pyrimidine derivative with a suitable three-carbon unit. While direct use of this compound for this specific fusion is not extensively detailed in the provided results, the general strategies for constructing the pyrido[2,3-d]pyrimidine core from pyrimidine precursors are well-established. These methods typically involve the reaction of 4-aminopyrimidines with various reagents that provide the necessary carbon atoms to form the pyridine (B92270) ring. jocpr.com For instance, 6-aminouracils can react with 1,3-dicarbonyl compounds to yield pyrido[2,3-d]pyrimidines. jocpr.com
A variety of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as eEF-2K inhibitors and PIM-1 kinase inhibitors. nih.govnih.gov The synthesis of these compounds often starts from substituted 6-aminouracils, which undergo cyclization to form the pyrido[2,3-d]pyrimidine scaffold. nih.gov Modifications at different positions of the pyrido[2,3-d]pyrimidine core have been explored to understand the structure-activity relationship. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 6-Amino-1,3-disubstituted uracils | Vilsmeier reagent | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | nih.gov |
| N-cyclohexyl pyridone | Acid chloride | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| 4-Amino-5-formylpyrimidine | Aromatic ketones | 7-Substituted pyrido[2,3-d]pyrimidine derivatives | jocpr.com |
Formation of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, including several approved drugs. The synthesis of these derivatives can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. One-pot, three-component reactions have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx For example, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst can afford these compounds in high yields. scielo.org.mx
Furthermore, the Buchwald-Hartwig C-N cross-coupling reaction has been utilized to synthesize pyrrolo[2,3-d]pyrimidine derivatives as potential EGFR tyrosine kinase inhibitors. nih.gov This method allows for the introduction of various aryl and heteroaryl groups at the N7 position of the pyrrolo[2,3-d]pyrimidine core. The development of green synthetic routes using catalysts like β-cyclodextrin in water has also been reported, highlighting the move towards more environmentally friendly chemical processes. rsc.org
| Starting Material(s) | Reagent/Catalyst | Product | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, substituted anilines | Palladium catalyst | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | β-cyclodextrin | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | rsc.org |
Generation of Pyrazolopyrimidine Structures
Pyrazolopyrimidines represent a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these structures can be accomplished through the reaction of a pyrimidine precursor with a hydrazine derivative or by constructing the pyrimidine ring onto a pyrazole (B372694) core. For instance, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine can be converted to (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine, which then serves as a key intermediate for further derivatization to form various pyrazole and pyrazolotriazolopyrimidine derivatives. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of aminopyrazoles with β-dicarbonyl compounds or their enaminone derivatives. ekb.eg These reactions provide a straightforward route to functionalized pyrazolo[1,5-a]pyrimidine-3-carbonitriles. ekb.eg The development of green synthetic protocols, such as using ultrasonic irradiation, has been explored to create these structures in an environmentally benign manner. researchgate.net
| Starting Material(s) | Reagent | Product | Reference |
| 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine | Hydrazine | (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | nih.gov |
| Aminopyrazole | Acetylacetone or Arylpropenones | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives | ekb.eg |
| Aminopyrazoles | Symmetric and non-symmetric alkynes | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
Synthesis of Pyranopyrimidine Architectures
The synthesis of pyranopyrimidine architectures, which contain a fused pyran and pyrimidine ring system, can be achieved through various synthetic routes. Although direct synthesis from this compound is not explicitly detailed in the provided search results, related pyrimido[1,2-c]pyrimidine systems have been functionalized to include a pyran ring. For example, a pentacyclic system, pyranopyridofuro[2,3-e]pyrimido[1,2-c]pyrimidine, was synthesized through chlorination and subsequent intramolecular cyclization. nih.gov
Exploration of Pyrimido[1,2-a]pyrimidine Scaffolds
The pyrimido[1,2-a]pyrimidine skeleton is a privileged scaffold in medicinal chemistry. clockss.org The synthesis of these compounds can be achieved through various methods, including the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. clockss.org Multicomponent reactions involving aminopyrimidines, aryl aldehydes, and active methylene (B1212753) compounds have also been employed to construct these bicyclic systems. nih.gov
Formation of Complex Molecular Structures via Multicomponent Linkage
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. frontiersin.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. frontiersin.org The use of MCRs to incorporate electrophilic warheads into various scaffolds has been demonstrated, highlighting the versatility of this strategy in medicinal chemistry for developing covalent inhibitors. nih.gov
While the direct participation of this compound in a specific named multicomponent reaction is not detailed in the provided search results, its functional groups make it a prime candidate for such transformations. The aldehyde group can react with amines to form imines, and the nitrile group can participate in cycloaddition reactions or be hydrolyzed to other functional groups. These reactive handles could be exploited in the design of novel MCRs to generate complex pyrimidine-containing molecules. For instance, a green, metal-free synthesis of spiro-fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines has been reported via a deamination cyclization reaction involving isatins, 1H-pyrazol-5-amine, and 6-aminopyrimidine-2,4(1H,3H)-dione. researchgate.net This demonstrates the potential for creating intricate molecular architectures through one-pot procedures involving pyrimidine derivatives.
Utilization in the Synthesis of Specialized Organic Reagents and Ligands
The dual reactivity of the formyl and cyano groups in this compound provides a powerful platform for the construction of sophisticated molecular architectures. The formyl group readily participates in condensation reactions, particularly with amine-containing nucleophiles to form Schiff bases, while the cyano group can be involved in cyclization reactions or serve as a coordinating site in metal complexes. These reaction pathways have been effectively exploited to synthesize a variety of specialized organic reagents and ligands.
A primary derivatization strategy involves the condensation of the formyl group with various primary amines to yield a wide array of pyrimidine-based Schiff base ligands. These reactions are typically straightforward and proceed with high efficiency. The resulting imine nitrogen, along with the nitrogen atoms of the pyrimidine ring and the cyano group, can act as coordination sites for a multitude of metal ions. The electronic properties of the pyrimidine ring and the steric bulk of the substituent on the imine nitrogen can be systematically varied to fine-tune the electronic and steric environment around the metal center, thereby influencing the properties and catalytic activity of the resulting metal complexes.
For instance, the reaction of this compound with substituted anilines can produce a series of bidentate or tridentate ligands. The coordination of these ligands to transition metals can generate complexes with interesting photophysical or electrochemical properties, making them suitable for applications in sensing or as catalysts in organic transformations.
Furthermore, the presence of the cyano group opens up possibilities for the construction of more complex heterocyclic systems. Condensation of this compound with hydrazine or its derivatives can lead to the formation of fused pyrazolo[3,4-d]pyrimidine structures. These bicyclic systems are of significant interest as they are isosteres of purines and often exhibit notable biological activity. The resulting pyrazolo[3,4-d]pyrimidine-6-carbonitrile derivatives can themselves serve as advanced ligand scaffolds.
The versatility of this compound is further demonstrated in multicomponent reactions, where its reactive sites can participate in a cascade of bond-forming events to rapidly generate complex molecular structures. By carefully choosing the reaction partners, it is possible to construct intricate polycyclic ligands in a single synthetic operation.
While direct and explicit examples of the synthesis of specialized organic reagents and ligands starting from this compound are not extensively documented in readily available literature, the analogous reactivity of structurally similar formyl- and cyano-substituted heterocycles strongly supports its potential in this area. The following table provides a hypothetical, yet chemically plausible, overview of potential ligands that could be synthesized from this compound and their potential applications based on established chemical principles.
Interactive Data Table: Potential Ligands Derived from this compound
| Ligand Name | Structure | Synthesis Method | Potential Application |
| N-((4-cyanopyrimidin-2-yl)methylene)aniline | Condensation with aniline | Metal ion sensing, Catalysis | |
| N-((4-cyanopyrimidin-2-yl)methylene)pyridin-2-amine | Condensation with 2-aminopyridine | Formation of luminescent metal complexes | |
| Pyrazolo[3,4-d]pyrimidine-6-carbonitrile | Condensation with hydrazine | Building block for bioactive compounds, Ligand for coordination polymers | |
| 2-((4-cyanopyrimidin-2-yl)methyleneamino)phenol | Condensation with 2-aminophenol | Colorimetric sensors for metal ions |
Mechanistic Investigations and Computational Studies on 2 Formylpyrimidine 4 Carbonitrile Reactivity
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways for 2-formylpyrimidine-4-carbonitrile primarily involves understanding its susceptibility to nucleophilic attack and the reactivity of its formyl and nitrile functionalities. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is prone to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. In the case of this compound, the presence of both a formyl and a cyano group significantly influences the regioselectivity of such reactions.
Studies on related substituted pyrimidines have shown that nucleophilic substitution is a common reaction pathway. For instance, chloropyrimidines readily undergo substitution reactions with various nucleophiles like amines, hydroxides, and alkoxides. researchgate.net The position of substitution is often directed by the electronic environment of the ring. In 2,4-disubstituted pyrimidines, nucleophilic attack often favors the 4-position. researchgate.net For this compound, it can be inferred that the carbon at position 4 is a likely site for nucleophilic attack, a hypothesis that can be further investigated through computational modeling of transition states.
The formyl group at the 2-position introduces another layer of reactivity. It can participate in a variety of reactions typical of aldehydes, such as condensation reactions, reductions, and additions of organometallic reagents. The nitrile group at the 4-position can also be a site for nucleophilic addition or can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions.
Theoretical studies on the formation of cyanohydrins, which involves the addition of a cyanide equivalent to an aldehyde, have highlighted the importance of catalysts in lowering the activation barrier. nih.govnih.gov Similar computational approaches could be applied to model the reactions of the formyl group in this compound, providing insights into the transition state geometries and energies for various transformations. For example, the reaction could proceed via a direct nucleophilic addition to the formyl carbon, with the transition state involving the formation of a new carbon-carbon bond.
Furthermore, investigations into the synthesis of complex pyrimidine derivatives often reveal intricate reaction mechanisms. For example, the formation of cyanine (B1664457) dyes from penicillin acid and a derivative of glutaconic dialdehyde (B1249045) has been studied theoretically, indicating a nucleophilic addition mechanism. researchgate.net This type of analysis, when applied to this compound, could help in designing novel synthetic routes to more complex heterocyclic systems.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound. epstem.netuzhnu.edu.ua These calculations provide valuable information about the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic properties of substituted pyrimidines are significantly influenced by the nature and position of the substituents. epstem.net The electron-withdrawing nature of the formyl and cyano groups in this compound is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The MEP map would likely show positive potential regions around the formyl carbon and the pyrimidine ring carbons, indicating the most probable sites for nucleophilic attack. epstem.net
Studies on various pyrimidine derivatives have demonstrated the utility of DFT calculations in correlating electronic parameters with reactivity. For instance, a lower HOMO-LUMO energy gap is generally associated with higher reactivity. By calculating these parameters for this compound, its reactivity can be compared with that of other known pyrimidines.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Generic Substituted Pyrimidine 1 | DFT/B3LYP/6-31G(d,p) | - | - | - | epstem.net |
| Generic Substituted Pyrimidine 2 | DFT/B3LYP/6-311++G(d,p) | - | - | - | nih.gov |
| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 |
Stereochemical Aspects of Reactions Involving Formylpyrimidine-Carbonitrile Precursors
The stereochemistry of reactions is a critical consideration in organic synthesis, particularly when chiral centers are created or modified. While this compound itself is achiral, it can be a precursor in reactions that generate chiral products. The stereochemical outcome of such reactions is influenced by several factors, including the reaction mechanism, the nature of the reagents, and the presence of any chiral auxiliaries or catalysts.
When a new chiral center is formed from an achiral starting material like this compound, the product is typically a racemic mixture unless a chiral influence is present. nih.gov For example, the reduction of the formyl group to a hydroxymethyl group using an achiral reducing agent would yield a racemic alcohol if the resulting molecule is chiral. However, the use of a chiral reducing agent or a chiral catalyst can lead to the formation of one enantiomer in excess.
In reactions involving precursors that already contain a chiral center, the stereochemical course can be complex. For instance, studies on the intramolecular reactions of chiral allylsilanes have shown that the diastereoselectivity can be reversed by the presence of a nearby functional group that can interact with a transient cationic intermediate. nih.gov This concept of neighboring group participation could be relevant in designing stereoselective reactions of derivatives of this compound.
The field of organocatalysis has provided numerous examples of highly stereoselective transformations. For instance, the Michael addition of enolsilanes to unsaturated esters catalyzed by chiral copper(II) bisoxazoline complexes can proceed with high diastereo- and enantioselectivity. researchgate.net Similar catalytic systems could potentially be employed to control the stereochemistry of reactions involving the formyl or other functional groups of this compound derivatives.
Theoretical studies can also play a role in predicting and understanding stereochemical outcomes. nih.gov By modeling the transition states for the formation of different stereoisomers, it is possible to predict which pathway is energetically more favorable and thus which stereoisomer is likely to be the major product.
Computational Predictions of Novel Reactivity Patterns
Computational chemistry offers powerful tools for predicting novel reactivity patterns, moving beyond the confirmation of experimental observations to the in silico discovery of new reactions. nih.govarxiv.org For a molecule like this compound, with its multiple functional groups, computational methods can be employed to explore a wide range of potential transformations that may not be immediately obvious.
One approach is to use computational models to screen for potential reactions with a library of virtual reagents. By calculating the activation energies and reaction thermodynamics for various hypothetical reactions, it is possible to identify new and potentially useful transformations. For example, deep learning models are being developed to predict the products of organic reactions with increasing accuracy, and these models could be applied to predict the outcome of reactions involving this compound under various conditions. nih.govarxiv.org
Furthermore, computational studies can be used to design new catalysts or reagents that can promote novel reactivity. For instance, in silico design of pyrimidine derivatives as inhibitors for specific enzymes has been successfully demonstrated. imist.maresearchgate.netimist.ma A similar approach could be used to design catalysts that selectively activate a particular functional group in this compound, leading to new and selective transformations.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Formylpyrimidine 4 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Formylpyrimidine-4-carbonitrile derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in various pyrimidine-5-carbonitrile derivatives, specific proton signals are consistently observed. The protons of a methylene (B1212753) group (-CH₂-) adjacent to a nitrogen atom typically appear as a singlet in the range of δ 4.02–4.73 ppm. nih.gov Protons attached to nitrogen atoms (N-H) are also identifiable; their signals can be found further downfield, between δ 12.36–12.97 ppm, and are characteristically exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov Aromatic protons and those on substituent groups, such as the three protons of a thiophene (B33073) ring, can appear as multiplets in the δ 6.5-7.1 ppm region. researchgate.net
¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. In studies of pyrimidine-5-carbonitrile derivatives, the carbon of a methylamino linker (-NHCH₂-) has been identified in the δ 60.24–61.56 ppm range. nih.gov Other specific signals, like that for a tert-butyl group, can be seen at approximately 31.92 ppm, while the carbon of a trifluoromethyl (CF₃) group may appear around 120.98 ppm. nih.gov
In cases where other NMR-active nuclei like fluorine are present, ¹⁹F NMR can be utilized, with signals for a fluorophenyl group appearing in the range of δ -108.71 ppm to δ -109.04 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Pyrimidine-Carbonitrile Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Methylene (-NHCH₂-) | 4.02 - 4.73 | nih.gov |
| ¹H | Amine (N-H) | 12.36 - 12.97 | nih.gov |
| ¹H | Morpholine (-CH₂-) | 3.68 - 3.92 | nih.gov |
| ¹H | Piperazine (B1678402) (-CH₂-) | 2.79 - 4.15 | nih.gov |
| ¹H | tert-Butyl (-C(CH₃)₃) | 1.28 | nih.gov |
| ¹³C | Methylamino (-NHCH₂-) | 60.24 - 61.56 | nih.gov |
| ¹³C | tert-Butyl (-C (CH₃)₃) | 31.92 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.
For derivatives of this compound, the IR spectrum provides clear evidence for key structural features. The nitrile group (C≡N), a defining feature of these compounds, exhibits a strong and sharp absorption band in the region of 2211-2225 cm⁻¹. researchgate.net The carbonyl group (C=O) of the formyl substituent or within the pyrimidine (B1678525) ring gives rise to a strong absorption typically found between 1695-1720 cm⁻¹. researchgate.net The stretching vibrations of N-H bonds, such as those in an amine or amide group or within the pyrimidine ring itself, appear as distinct bands. A primary or secondary amine N-H stretch can be observed around 3446 cm⁻¹ (for piperazine N-H) or in a broader band around 3230 cm⁻¹ for multiple N-H groups. researchgate.netnih.gov
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrimidine-Carbonitrile Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile | C≡N | 2211 - 2225 | researchgate.net |
| Carbonyl | C=O | 1695 - 1720 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of newly synthesized this compound derivatives. By providing an exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, the molecular weight of a thiopyrimidine derivative with the formula C₂₀H₁₃FN₆O₂S₂ was determined to be 452.48, which is a critical piece of data for structural confirmation. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation of the parent ion. This process involves selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the connectivity of its different parts and helping to confirm the proposed structure. This technique has been effectively used to characterize the structures of related pyrimidine nucleoside analogs. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.
Several studies on pyrimidine-carbonitrile derivatives have utilized single-crystal X-ray diffraction to unambiguously confirm their molecular structures. rsc.orgnih.gov This method is the gold standard for structural elucidation, providing definitive proof of atomic connectivity and stereochemistry. For example, X-ray analysis was used to confirm the E-configuration of an olefinic bond in a series of related acrylonitrile (B1666552) compounds. nih.gov The data obtained from X-ray crystallography, such as crystal system, space group, and unit cell dimensions, provide a complete picture of the molecule's solid-state conformation and its packing within the crystal lattice.
Table 3: Example of Crystal Data Obtained from X-ray Crystallography for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| α (°) | 90 |
| β (°) | 93.243 |
| γ (°) | 90 |
| Volume (ų) | 2022.17 |
Data shown for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative as a representative example of crystallographic data. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
This technique is routinely used in the characterization of pyrimidine-carbonitrile derivatives. researchgate.netnih.gov For a derivative with the proposed formula C₂₅H₁₆FN₇OS₃, the calculated elemental composition was C, 55.03%; H, 2.96%; N, 17.97%. The experimental results from elemental analysis yielded C, 54.99%; H, 2.94%; N, 17.93%, confirming the proposed formula with high confidence. researchgate.net
Table 4: Comparison of Calculated vs. Found Elemental Analysis Data for a Thiopyrimidine-5-carbonitrile Derivative (C₂₀H₁₃FN₆O₂S₂)
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 53.09 | 52.95 | researchgate.net |
| Hydrogen (H) | 2.90 | 2.86 | researchgate.net |
Future Research Directions and Synthetic Opportunities in 2 Formylpyrimidine 4 Carbonitrile Chemistry
Development of Novel and Efficient Synthetic Protocols
While direct, high-yield synthetic routes to 2-Formylpyrimidine-4-carbonitrile are not extensively documented, future research could focus on adapting established methods for pyrimidine (B1678525) synthesis. The principal synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea (B33335), or guanidine. wikipedia.org A key challenge is the incorporation of the formyl group, which can be sensitive to certain reaction conditions.
Future synthetic strategies could explore a multi-step approach, starting with the construction of a more stable pyrimidine core, followed by the introduction or modification of functional groups. For instance, a precursor like 2-methylpyrimidine-4-carbonitrile (B1601997) could be synthesized and then subjected to selective oxidation to yield the desired 2-formyl group. Another avenue involves the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which could serve as a versatile intermediate for subsequent functionalization. mdpi.com
A promising direction would be the development of one-pot or multi-component reactions (MCRs) that assemble the target molecule from simple, readily available starting materials. mdpi.comresearchgate.net A patent describing the synthesis of a related "formyl pyrimidine" (2-methyl-4-amino-5-formamide methylpyrimidine) from acrylonitrile (B1666552) and formamide (B127407) highlights a potential route involving Michael addition, condensation, and oxidative aromatization. google.com Adapting such a route could offer an atom-economical and environmentally benign alternative to traditional methods.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |
|---|---|---|---|
| Classic Cyclocondensation | β-Dicarbonyl equivalent, Amidine | Well-established, versatile | Stability of formyl group precursor |
| Post-Functionalization | 2-Methylpyrimidine-4-carbonitrile | Allows for milder conditions | Selectivity of oxidation |
| Multi-Component Reaction | Acrylonitrile, Formamide, etc. | High atom economy, efficiency | Control of regioselectivity, optimization |
| From Halogenated Pyrimidines | 2,4-Dichloropyrimidine | Versatile intermediate | Step-wise functionalization required |
Exploration of New Chemical Transformations and Cascade Reactions
The dual functionality of this compound is a fertile ground for exploring novel chemical reactions, particularly cascade or domino sequences where multiple bonds are formed in a single operation. acs.org The aldehyde at the C2 position and the nitrile at the C4 position can react independently or sequentially to build molecular complexity rapidly.
The aldehyde group is a classic electrophile, susceptible to nucleophilic attack. wikipedia.org It can readily undergo reactions such as:
Schiff Base Formation: Reaction with primary amines to form imines, which are valuable intermediates for creating bidentate ligands or more complex heterocyclic systems. wikipedia.org
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds.
Knoevenagel and Aldol (B89426) Condensations: To form α,β-unsaturated systems.
The cyano group at the C4 position is also a versatile functional handle. cymitquimica.com It can participate in:
Nucleophilic Addition: Reactions with Grignard or organolithium reagents. wikipedia.org
Cycloaddition Reactions: Acting as a dienophile or dipolarophile.
Hydrolysis: Conversion to a carboxylic acid or amide.
Reduction: Transformation into a primary amine.
The true synthetic potential lies in combining these transformations into cascade reactions. For example, a reaction could be initiated at the formyl group, creating a new functionality that then triggers a subsequent intramolecular reaction with the nitrile group. One can envision a cascade involving an initial Michael addition, followed by cyclization onto the nitrile, leading to fused pyrimidine systems. rsc.org The development of such cascade reactions, potentially catalyzed by transition metals or organocatalysts, would be a significant advancement, offering efficient access to novel heterocyclic scaffolds. nih.govresearchgate.net
Design and Synthesis of Advanced Organic Scaffolds through Derivatization
The derivatization of this compound can lead to a diverse array of advanced organic scaffolds, particularly fused heterocyclic systems which are prevalent in medicinal chemistry. jchr.orgjchr.orgnih.govnih.gov The strategic positioning of the formyl and cyano groups makes it an ideal precursor for constructing polycyclic structures like pyrimido[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines. rsc.org
Table 2: Potential Fused Heterocyclic Scaffolds from this compound
| Target Scaffold | Potential Reagents | Reaction Type |
|---|---|---|
| Pyrimido[4,5-d]pyrimidines | Amidines, Guanidine | Condensation/Cyclization |
| Pyrido[2,3-d]pyrimidines | Enaminonitriles, Malononitrile (B47326) | Multicomponent Cyclocondensation |
| Thiazolo[3,2-a]pyrimidines | 2-Bromo-malononitrile, Thiourea (B124793) derivatives | Condensation/Intramolecular Cyclization |
| Triazolopyrimidines | Hydrazine (B178648) derivatives | Condensation/Cyclization |
For example, a reaction with an amidine could first form an imine at the C2-formyl position, followed by an intramolecular nucleophilic attack of the amidine's second nitrogen onto the C4-nitrile, leading to a pyrimido[4,5-d]pyrimidine (B13093195) core after aromatization. rsc.org Similarly, reaction with reagents containing both a nucleophilic nitrogen and an active methylene (B1212753) group could lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. rsc.org The synthesis of such fused systems from a single, versatile starting material would be highly valuable for creating libraries of compounds for biological screening. rsc.orgrsc.org
Theoretical Insights Guiding Future Experimental Endeavors
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to guide the future exploration of this compound chemistry. epstem.netnih.gov Theoretical studies can provide critical insights into the molecule's structural and electronic properties, predicting its reactivity and helping to design rational synthetic strategies. researchgate.net
The pyrimidine ring is inherently π-deficient, and this effect is significantly amplified by the presence of two strong electron-withdrawing groups: the formyl group at C2 and the cyano group at C4. wikipedia.org DFT calculations can precisely map the electron density distribution, identifying the most electrophilic and nucleophilic sites.
Key areas for theoretical investigation include:
Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. epstem.net The expected low-lying LUMO of this compound would suggest high reactivity towards nucleophiles.
Molecular Electrostatic Potential (MESP): MESP maps can visualize the charge distribution, highlighting the electron-poor regions (susceptible to nucleophilic attack, likely at C2, C4, and C6) and electron-rich regions (the nitrogen atoms, susceptible to protonation or alkylation). nih.gov
Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential cascade reactions, determine activation barriers, and predict the feasibility and stereochemical outcome of proposed synthetic routes. mdpi.com
Molecular Docking: For medicinal chemistry applications, in silico docking studies can predict the binding affinity and orientation of derivatives within the active sites of biological targets like kinases or other enzymes, guiding the design of new potential therapeutic agents. nih.govnih.gov
By integrating these theoretical approaches, researchers can de-risk and accelerate experimental work, focusing on the most promising synthetic pathways and molecular designs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Formylpyrimidine-4-carbonitrile, and how can reaction conditions be optimized?
Answer: this compound is synthesized via multi-component reactions (MCRs) under thermal aqueous conditions. A representative protocol involves the condensation of aldehydes, cyanoacetamide derivatives, and nitrile precursors at 80–100°C for 6–12 hours. Key optimizations include:
- pH control : Neutral to slightly acidic conditions (pH 6.5–7.5) minimize side reactions.
- Catalysts : Piperidine (5 mol%) enhances cyclocondensation efficiency.
- Solvent systems : Water/ethanol mixtures improve solubility and yield (up to 85%) .
Example Reaction Setup:
| Component | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|
| Aldehyde derivative | 1.0 | 80°C, 8 hours | 78–85 |
| Cyanoacetamide | 1.2 | Aqueous ethanol | – |
| Nitrile precursor | 1.0 | Piperidine catalyst | – |
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy :
- H NMR : Peaks at δ 8.5–9.0 ppm confirm the formyl proton. Substituent-induced shifts (e.g., δ 7.3–8.4 ppm for aromatic protons) resolve positional isomerism .
- C NMR : Carbonitrile signals appear at 115–120 ppm, while the formyl carbonyl resonates at 190–195 ppm .
- IR Spectroscopy : Stretching bands at 2210–2220 cm (C≡N) and 1680–1700 cm (C=O) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for thienyl-substituted derivatives) confirm molecular weight .
Q. How does the reactivity of this compound vary with nucleophilic reagents?
Answer: The formyl group undergoes nucleophilic addition, while the carbonitrile participates in cyclization or substitution. For example:
- Ammonia/Amines : Form Schiff bases at the formyl group, followed by cyclization to pyrimidine-fused heterocycles.
- Hydrazine : Forms hydrazone derivatives (λmax ~350 nm), which can be oxidized to triazoles .
- Thiols : Attack the carbonitrile to form thioamide intermediates, useful in Gewald reactions for thiophene synthesis .
Advanced Research Questions
Q. What mechanistic pathways govern substitution reactions at the pyrimidine ring in this compound?
Answer: Substitution reactions follow either SNAr (nucleophilic aromatic substitution) or radical pathways , depending on the substituent:
- Electron-withdrawing groups (EWGs) : Activate the ring for SNAr. For example, chloro substituents at C4 increase reactivity with amines by stabilizing the Meisenheimer complex (rate enhancement: 3× vs. unsubstituted analogs) .
- Electron-donating groups (EDGs) : Favor radical intermediates under UV irradiation, enabling C–H functionalization .
Key Factors:
| Substituent Position | Electronic Effect | Preferred Mechanism |
|---|---|---|
| C4 (-Cl, -CF3) | EWG | SNAr |
| C5 (-OCH3, -NH2) | EDG | Radical |
Q. How can contradictory spectral data for derivatives of this compound be resolved?
Answer: Discrepancies in NMR/IR data often arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 shifts H peaks by 0.1–0.3 ppm.
- Crystallographic vs. solution data : X-ray structures (e.g., centrosymmetric dimers via N–H⋯O bonds) may differ from solution-phase conformers .
- Resolution : Use high-field NMR (≥500 MHz) and cross-validate with computational methods (DFT) .
Case Study:
- Reported H NMR δ for NH2 : 7.18 ppm (DMSO-d6) vs. 6.81 ppm (CDCl3) due to hydrogen bonding in DMSO .
Q. What strategies mitigate steric hindrance in bulky derivatives during functionalization?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky aryl/thienyl substituents.
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yields by 15–20% for sterically hindered analogs .
- Protecting groups : Temporarily mask reactive sites (e.g., Boc protection of amines) to direct regioselectivity .
Example:
| Derivative | Steric Challenge | Optimized Protocol | Yield (%) |
|---|---|---|---|
| 6-(2-Thienyl) derivative | Thiophene hindrance at C6 | Microwave, DMF, 150°C | 78 |
| 4-(4-Bromophenyl) analog | Para-bromo bulkiness | Boc protection, THF reflux | 65 |
Q. Table 1: Substituent Effects on Reactivity
| Substituent (Position) | Electronic Effect | Reaction Rate (Relative) | Preferred Solvent |
|---|---|---|---|
| -Cl (C4) | EWG | 3.0× | DMSO |
| -OCH3 (C5) | EDG | 0.5× | Ethanol |
| -CF3 (C4) | EWG | 2.8× | Acetonitrile |
Q. Table 2: Spectral Benchmarks for Key Derivatives
| Derivative | H NMR (δ, ppm) | IR (C≡N, cm) | MS (m/z, M) |
|---|---|---|---|
| 4-Amino-6-(4-chlorophenyl) analog | 7.53–8.40 (Ar) | 2212 | 306 |
| 2,4-Diamino-6-(4-bromophenyl) | 7.18 (NH2) | 2212 | 245 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
